![molecular formula C18H20O3 B14430024 Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)- CAS No. 81177-24-4](/img/structure/B14430024.png)
Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is a chiral epoxide compound characterized by the presence of two benzyloxy groups attached to the oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane typically involves the epoxidation of a suitable precursor. One common method is the reaction of a chiral allylic alcohol with a peroxyacid, such as m-chloroperoxybenzoic acid (MCPBA), under controlled conditions. The reaction proceeds via a concerted mechanism, resulting in the formation of the epoxide ring with high stereoselectivity .
Industrial Production Methods
Industrial production of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to the formation of new carbon-oxygen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Peroxyacids such as MCPBA are commonly used for epoxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the epoxide ring.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic or acidic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane involves the electrophilic nature of the epoxide ring, which can react with nucleophiles to form new bonds. The reaction typically proceeds via a concerted mechanism, where the nucleophile attacks the electrophilic carbon, leading to the opening of the epoxide ring and formation of the product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-Bis((benzyloxy)methyl)oxirane: The enantiomer of the compound with similar reactivity but different stereochemistry.
(2S,3S)-2,3-Bis((methoxy)methyl)oxirane: A similar compound with methoxy groups instead of benzyloxy groups.
(2S,3S)-2,3-Bis((phenoxy)methyl)oxirane: A compound with phenoxy groups, exhibiting different electronic properties.
Uniqueness
(2S,3S)-2,3-Bis((benzyloxy)methyl)oxirane is unique due to its specific stereochemistry and the presence of benzyloxy groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereoselective reactions and developing new synthetic methodologies.
Eigenschaften
CAS-Nummer |
81177-24-4 |
|---|---|
Molekularformel |
C18H20O3 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
(2S,3S)-2,3-bis(phenylmethoxymethyl)oxirane |
InChI |
InChI=1S/C18H20O3/c1-3-7-15(8-4-1)11-19-13-17-18(21-17)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/t17-,18-/m0/s1 |
InChI-Schlüssel |
BWXXSADMQUTHRY-ROUUACIJSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC[C@H]2[C@@H](O2)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COCC2C(O2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


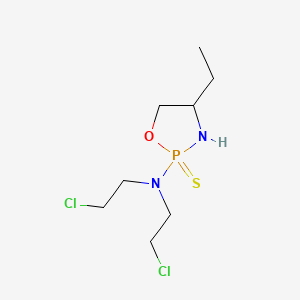
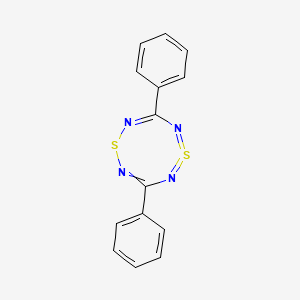
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)

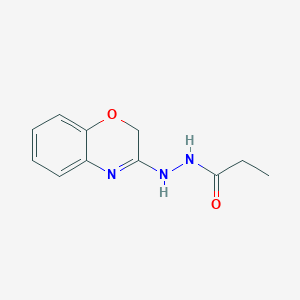
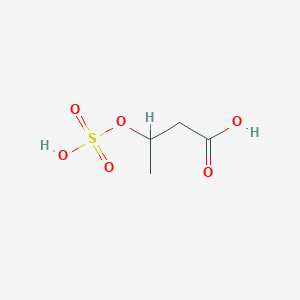
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/structure/B14430001.png)
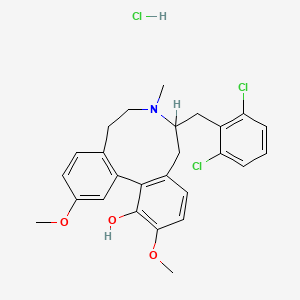
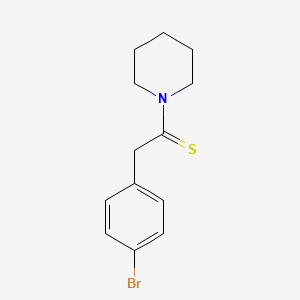
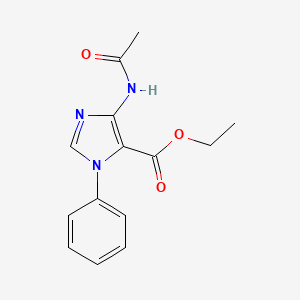
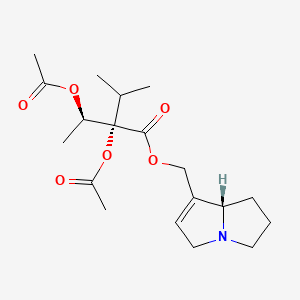
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)

